3-(3-Trifluoromethylphenoxy)benzylamine
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Overview
Description
3-(3-Trifluoromethylphenoxy)benzylamine is an organic compound with the molecular formula C14H12F3NO and a molecular weight of 267.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxybenzylamine structure, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Trifluoromethylphenoxy)benzylamine typically involves the reaction of 3-(trifluoromethyl)phenol with benzylamine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenol group reacts with benzylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Trifluoromethylphenoxy)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(3-Trifluoromethylphenoxy)benzylamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Trifluoromethylphenoxy)benzylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: Similar structure but lacks the phenoxy group.
4-(Trifluoromethyl)phenoxybenzylamine: Similar but with the trifluoromethyl group in a different position.
3-(Trifluoromethyl)phenoxyethylamine: Similar but with an ethylamine group instead of benzylamine.
Uniqueness
3-(3-Trifluoromethylphenoxy)benzylamine is unique due to the specific positioning of the trifluoromethyl group and the phenoxybenzylamine structure. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
[3-[3-(trifluoromethyl)phenoxy]phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-4-2-6-13(8-11)19-12-5-1-3-10(7-12)9-18/h1-8H,9,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURZZIKCSZTYFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630857 |
Source
|
Record name | 1-{3-[3-(Trifluoromethyl)phenoxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154108-23-3 |
Source
|
Record name | 1-{3-[3-(Trifluoromethyl)phenoxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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